1-(3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one, also known by its chemical formula , is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a pyrazole moiety, which are significant in enhancing biological activity and specificity.
The compound is identified by the CAS number 1354950-16-5 and has been cataloged in various chemical databases, including PubChem and American Elements. It is typically available from chemical suppliers and is used in research settings for its potential pharmacological applications.
1-(3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one falls under the classification of organic compounds, specifically as an aromatic ketone due to the presence of the ethanone functional group. Its unique structure allows it to interact with biological systems, making it a candidate for drug development.
The synthesis of 1-(3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one can be achieved through various methods, primarily involving the reaction of substituted phenyl compounds with pyrazole derivatives.
Technical Details:
The molecular structure of 1-(3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one features:
The compound's molecular weight is approximately 225.27 g/mol, with a molecular formula of . The InChI key for this compound is IDHUTJTWZUVCPA-UHFFFAOYSA-N
, which provides a standardized way to represent its structure.
1-(3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one can undergo several chemical reactions typical of aromatic compounds:
Technical Details:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields.
The mechanism of action for 1-(3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one primarily involves its interaction with biological targets, such as enzymes or receptors.
Upon administration, this compound may bind to specific sites on proteins due to its structural complementarity, leading to alterations in biochemical pathways. This interaction can modulate signaling pathways associated with various diseases, particularly in oncology and neurology.
Research indicates that similar compounds have shown efficacy in inhibiting specific enzymes involved in disease progression, although detailed studies on this particular compound are still required.
The compound typically appears as a white to off-white powder.
Key chemical properties include:
Relevant data on stability and reactivity under various conditions are crucial for handling and application in laboratory settings.
1-(3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one has potential applications in:
Research continues into its efficacy and safety profile, which will determine its future applications in clinical settings.
Regioselective manipulation of the pyrazole nucleus is paramount for constructing the target molecule, particularly given the inherent electronic bias of the 3-methyl-1H-pyrazole ring. The adjacent nitrogen atoms create distinct reactivity profiles at C4 (electron-deficient) versus C5 (electron-rich), necessitating strategic blocking and activation. Directed ortho-metalation offers precise control: protection of the pyrazole nitrogen with di-tert-butyl dicarbonate generates an N-Boc derivative amenable to directed metalation at C5 using alkyllithium bases. Subsequent transmetalation with zinc chloride forms an organozinc intermediate primed for Negishi coupling with halogenated aryl electrophiles [3]. Alternatively, electrophilic halogenation provides a complementary pathway, where ceric ammonium nitrate (CAN)-mediated iodination specifically targets the electron-rich C4 position. This occurs via a CAN-I₂ system in acetonitrile under reflux, exploiting the oxidizing capacity of CAN to generate an iodinating species with exclusive C4 selectivity (>20:1 regioselectivity) [3]. This regiochemical outcome is mechanistically distinct from base-mediated halogenation (e.g., n-BuLi/I₂), which targets the acidic C5 proton to yield 5-iodo isomers. Such orthogonal approaches enable versatile late-stage derivatization crucial for constructing the pyrazole-aryl linkage.
The installation of fluorine at the phenyl 3-position relies predominantly on aromatic nucleophilic substitution (SNAr) and Balz-Schiemann reactions. SNAr proves highly effective when employing electron-deficient precursors, particularly 1-(4-(3-methyl-1H-pyrazol-1-yl)-3-nitrophenyl)ethan-1-one. Treatment with anhydrous potassium fluoride in dimethyl sulfoxide at 150°C facilitates nitro-fluorine exchange, exploiting the strong electron-withdrawing capability of the carbonyl group to activate the adjacent position toward substitution [3] [7]. Yields range from 65-82% and are sensitive to cation choice (CsF > KF > NaF) and solvent polarity. For electron-neutral systems lacking activating groups, the Balz-Schiemann reaction provides an alternative pathway: diazotization of 3-amino-4-(3-methylpyrazol-1-yl)acetophenone with sodium nitrite in fluoroboric acid generates a diazonium tetrafluoroborate salt. Subsequent thermal decomposition (100-120°C) liberates nitrogen and delivers the fluoroarene with preserved acetyl functionality. This method circumvents direct fluorination challenges but requires careful temperature control to minimize acetyl group decomposition and diazonium polymerization side reactions.
The acetyl group introduction predominantly employs Friedel-Crafts acylation and Weinreb ketone synthesis, chosen based on precursor compatibility. Friedel-Crafts reactions utilize 1-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzene as substrate, with aluminum chloride catalysis (1.2 equiv) facilitating reaction with acetyl chloride in dichloroethane at 0°C to 25°C. This approach delivers the target ketone in 60-75% yield but encounters regiochemical challenges due to the moderate directing effect of the pyrazolyl group, often yielding mixtures favoring para-acylation (70-80%) with minor ortho-isomer formation [8] [10]. Alternatively, Weinreb amide intermediates derived from 3-fluoro-4-(3-methylpyrazol-1-yl)benzoic acid provide superior regiocontrol. Carboxylic acid activation (SOCl₂) followed by N,O-dimethylhydroxylamine coupling generates the Weinreb amide, which undergoes clean nucleophilic addition with methylmagnesium bromide (1.0 M in THF) at −78°C to 0°C to furnish the ethanone moiety in 85-92% yield over two steps. This method’s step economy and high selectivity make it particularly valuable when functional group tolerance permits.
The pivotal pyrazole-aryl linkage construction employs transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution, with performance dictated by halogen choice and process intensification. Copper-mediated Ullmann-type coupling between 3-methylpyrazole and 1-(4-bromo-3-fluorophenyl)ethan-1-one utilizes copper(I) iodide (10 mol%), trans-1,2-diaminocyclohexane (20 mol%), and potassium phosphate in DMSO at 110°C for 24 hours, achieving 60-75% yields [4]. Microwave irradiation (300 W, 180°C, 30 min) dramatically enhances efficiency, reducing reaction times by 90% while improving yields to 80-88% through uniform superheating and accelerated catalyst turnover. Flow chemistry systems demonstrate superior control for exothermic SNAr processes: a segmented flow reactor with PTFE tubing (1.0 mm ID) maintains precise residence times (15-30 min) at 150°C using dimethylacetamide as solvent, enabling the reaction between 3-methylpyrazole and 1-(4-chloro-3-fluorophenyl)ethan-1-one with minimal decomposition [4]. This approach achieves 95% conversion with 92% isolated yield, highlighting advantages in thermal management and scalability over batch methods. Table 2 compares coupling methodologies for constructing the pyrazole-aryl bond.
Table 2: Performance Comparison of Pyrazole-Aryl Bond Formation Strategies
Method | Conditions | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|
CuI Ullmann (Batch) | CuI/DACH, K₃PO₄, DMSO, 110°C | 60-75 | 24 h | Broad substrate scope |
CuI Ullmann (Microwave) | CuI/DACH, K₃PO₄, DMSO, 180°C, 300W | 80-88 | 30 min | Dramatically reduced reaction time |
SNAr (Batch) | K₂CO₃, DMAc, 150°C | 70-85 | 8 h | No metal catalyst required |
SNAr (Continuous Flow) | K₂CO₃, DMAc, 150°C, τ=20 min | 90-92 | 20 min (residence) | Exceptional temperature control |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: